molecular formula C11H17N3O2 B11780780 Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate

Cat. No.: B11780780
M. Wt: 223.27 g/mol
InChI Key: FBKHRPQPVMQZKH-UHFFFAOYSA-N
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Description

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethyl ester group at the third position and an isobutylamino group at the sixth position. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridazine derivatives with various functional groups.

    Reduction: Amine derivatives with different substituents.

    Substitution: Compounds with substituted ester groups.

Scientific Research Applications

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazine-3-carboxylate: Lacks the isobutylamino group, resulting in different chemical and biological properties.

    6-Aminopyridazine-3-carboxylate: Contains an amino group instead of an isobutylamino group, leading to variations in reactivity and biological activity.

    Ethyl 6-(Methylamino)pyridazine-3-carboxylate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Biological Activity

Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate is a pyridazine derivative that has garnered attention for its potential biological activities. This compound features an ethyl ester group and an isobutylamino substituent at the 6-position of the pyridazine ring, which may influence its pharmacological properties. This article explores its biological activity, focusing on antioxidant, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{16}N_{4}O_{2}
  • Molecular Weight : Approximately 223.27 g/mol
  • Key Functional Groups : Pyridazine ring, ethyl ester, isobutylamino group

The unique combination of these structural features may contribute to the compound's biological activities compared to other similar compounds.

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant antioxidant properties. For instance, a related study reported that certain pyridazine derivatives showed IC50 values comparable to ascorbic acid, a well-known antioxidant:

CompoundIC50 (μg/mL)Reference
This compound12.68
Ascorbic Acid12.45

These results suggest that this compound could serve as a lead for developing new antioxidants.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro studies have shown that it possesses notable activity against various bacterial strains. The following table summarizes the antimicrobial activity observed:

MicroorganismZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus26.1250
Escherichia coli25.8150
Pseudomonas aeruginosa21.0050

These findings indicate that this compound may be effective against common pathogens, warranting further exploration in the context of antimicrobial therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The presence of the carboxylic acid moiety may facilitate binding to enzymes or receptors involved in oxidative stress pathways or microbial resistance mechanisms.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study conducted on various pyridazine derivatives highlighted their antioxidant potential through DPPH radical scavenging assays, showing that the presence of specific substituents significantly influences their activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyridazine derivatives demonstrated that those with an isobutylamino group exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Therapeutic Potential : Ongoing research is exploring the potential of this compound as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 6-(2-methylpropylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-5-6-10(14-13-9)12-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

FBKHRPQPVMQZKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)NCC(C)C

Origin of Product

United States

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